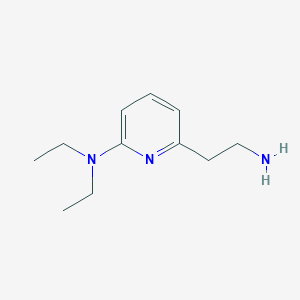

6-(2-aminoethyl)-N,N-diethylpyridin-2-amine

Vue d'ensemble

Description

6-(2-aminoethyl)-N,N-diethylpyridin-2-amine is a useful research compound. Its molecular formula is C11H19N3 and its molecular weight is 193.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit thymidine phosphorylase , an enzyme overexpressed in most human cancers . The overexpression of this enzyme has been correlated with increased microvessel density, more aggressive tumors, and poorer patient prognosis .

Mode of Action

It is suggested that it may act as a small-molecule inhibitor of thymidine phosphorylase . This inhibition could potentially disrupt the enzyme’s proangiogenic actions, which are dependent on its enzyme activity .

Biochemical Pathways

It is known that thymidine phosphorylase, the enzyme that this compound may inhibit, plays a role in various biochemical pathways, including nucleotide metabolism .

Pharmacokinetics

Similar compounds have been administered orally in experimental settings, suggesting potential oral bioavailability .

Result of Action

In experimental models, similar compounds have shown to reduce the growth of certain types of cancer cells and decrease microvessel density in tumors, indicating an antiangiogenic action .

Action Environment

It is known that various factors, such as ph, temperature, and the presence of other molecules, can affect the activity and stability of similar compounds .

Activité Biologique

6-(2-aminoethyl)-N,N-diethylpyridin-2-amine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of pyridine derivatives with appropriate amine precursors. Various synthetic routes have been reported, emphasizing the importance of optimizing reaction conditions to enhance yield and purity. For instance, a common method involves the alkylation of 2-amino pyridine with diethylamine in the presence of a suitable catalyst.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential as an inhibitor for various enzymes and its role in modulating cellular pathways.

Antioxidant Activity

Research has demonstrated that compounds similar to this compound exhibit significant antioxidant properties. A study using the DPPH assay indicated that related pyridine derivatives possess the ability to scavenge free radicals effectively, contributing to their potential neuroprotective effects in models of oxidative stress .

Enzyme Inhibition

The compound has shown promise as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. Inhibitory activity against these enzymes is crucial for developing therapeutic agents aimed at treating cognitive decline associated with neurodegenerative disorders. Molecular docking studies suggest that this compound can interact with the active sites of these enzymes, potentially leading to improved cognitive function .

Cytotoxicity and Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For instance, it exhibited moderate cytotoxicity against breast cancer cells (MCF7) and lung cancer cells (A549), with IC50 values indicating effective inhibition of cell proliferation. The structure-activity relationship (SAR) analysis highlighted that modifications in the side chains significantly influence its anticancer potency .

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective properties of related pyridine derivatives in models of ischemia/reperfusion injury. Compounds similar to this compound were shown to significantly reduce neuronal injury and improve survival rates in neuronal cultures exposed to oxidative stress .

- Cholinesterase Inhibition : In a comparative study, this compound was evaluated alongside known AChE inhibitors like donepezil. Results indicated that while it was less potent than donepezil, it demonstrated a favorable selectivity profile against BChE, making it a candidate for further development as an Alzheimer's therapeutic agent .

Data Tables

| Activity | IC50 Value | Cell Line |

|---|---|---|

| AChE Inhibition | 0.12 µM | Human Erythroleukemia Cells (K562) |

| BChE Inhibition | 0.15 µM | Human Erythroleukemia Cells (K562) |

| Cytotoxicity | 25 µM | MCF7 Breast Cancer Cells |

| Antioxidant Activity | EC50 = 18 µM | Neuronal Cell Cultures |

Propriétés

IUPAC Name |

6-(2-aminoethyl)-N,N-diethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c1-3-14(4-2)11-7-5-6-10(13-11)8-9-12/h5-7H,3-4,8-9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCIJIZNVXOFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=CC(=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.